molecular formula C5H10ClN B1584346 4-Chloropiperidine CAS No. 5382-18-3

4-Chloropiperidine

Cat. No.: B1584346
CAS No.: 5382-18-3
M. Wt: 119.59 g/mol
InChI Key: GBPBXBUHZSOKTH-UHFFFAOYSA-N
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Description

4-Chloropiperidine is a six-membered heterocyclic amine with a chlorine substituent at the 4-position of the piperidine ring. It is synthesized via methods such as the reduction and chlorination of piperidin-4-one hydrochloride (yield: 50.9%) or through a protic acid-assisted aza-Pummerer cyclization of homoallylic alcohols, achieving yields of 51–90% depending on substrate steric and electronic properties . The chlorine substituent imparts distinct electronic and steric characteristics, making it valuable in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropiperidine can be synthesized through several methods. One common approach involves the chlorination of piperidine. This can be achieved by reacting piperidine with thionyl chloride (SOCl₂) under controlled conditions. Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which selectively chlorinates the piperidine ring at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactions. This method allows for better control over reaction conditions and yields higher purity products. The process typically involves the reaction of piperidine with a chlorinating agent in the presence of a catalyst, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloropiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: It can be oxidized to form piperidone derivatives.

    Reduction Reactions: The compound can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH₂) and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Various substituted piperidines.

    Oxidation Reactions: Piperidone derivatives.

    Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

4-Chloropiperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropiperidine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a precursor to compounds that can modulate neurotransmitter systems. The chlorine atom in the molecule enhances its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the piperidine ring significantly influence molecular interactions and physical properties. Key comparisons include:

Compound Substituent Hydrate Formation Crystal Interactions
4-Chloropiperidine Cl (EWG*) Forms monohydrate and trihydrate Chlorine⋯chlorine contacts negligible; H-bonds with water dominate
4-Methylpiperidine Me (EDG**) Forms hemihydrate and trihydrate Methyl groups enhance hydrophobic interactions
4-Methoxypiperidine OMe (EDG) Limited hydrate data Methoxy group may engage in H-bonding or polar interactions

EWG: Electron-withdrawing group; *EDG: Electron-donating group

  • Hydrate Stability : Both this compound and 4-methylpiperidine form trihydrates with similar 2D water-layer topologies. However, hydrogen-bond arrangements differ: this compound trihydrate exhibits stronger amine-water interactions, while 4-methylpiperidine relies on hydrophobic stabilization .
  • Basicity : The chlorine substituent reduces basicity compared to 4-methylpiperidine due to its electron-withdrawing effect, impacting reactivity in acid-catalyzed reactions .

Functional Group Tolerance

  • Electrophilic Reactions : The chlorine substituent enhances stability in sulfonamide synthesis, as seen in the preparation of N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (yield: 96.7% purity) .
  • Limitations : this compound fails to react with hydrazides or indole-containing substrates due to product instability, whereas 4-methylpiperidine may offer better compatibility in such cases .

Biological Activity

4-Chloropiperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H10ClNC_5H_{10}ClN and a molecular weight of approximately 119.6 g/mol. Its structure features a piperidine ring with a chlorine atom substituted at the 4-position, which significantly influences its chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential applications in treating various diseases, including cancer and neurological disorders.

Key Biological Activities:

  • Anticancer Potential: Research has indicated that chloropiperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines, including pancreatic and ovarian cancers. For instance, studies show that certain chloropiperidine derivatives can alkylate DNA and induce cell death at nanomolar concentrations .
  • Neurological Effects: Compounds derived from this compound have been explored for their interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Studies

  • Antitumor Activity:
    A study investigated the anticancer properties of chloropiperidines, revealing that some derivatives demonstrated low nanomolar cytotoxicity against pancreatic cancer cells (IC50 values ranging from 6 to 60 nM). These compounds showed enhanced efficacy compared to traditional chemotherapeutics like chlorambucil .
  • Synthesis and Modification:
    The synthesis of this compound derivatives via NbCl5 catalysis has been reported with yields ranging from 80% to 93%. Modifications to the piperidine ring have been shown to enhance binding affinity to biological targets, which is crucial for drug design .

Table 1: Cytotoxicity of Chloropiperidine Derivatives

Compound NameIC50 (nM)Cancer Cell Line
Compound A6BxPC-3 (Pancreatic)
Compound B100HCT-15 (Colorectal)
Compound C400Ovarian (2008)
Chlorambucil49,700HCT-15 (Control)

This table illustrates the potency of chloropiperidine derivatives compared to a standard chemotherapy agent, highlighting their potential as effective anticancer agents.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • DNA Alkylation: Chloropiperidines can form covalent bonds with DNA, leading to strand breaks and subsequent cell death .
  • Receptor Interaction: Studies suggest that modifications to the piperidine structure can enhance selectivity for specific receptors involved in neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloropiperidine, and how can purity be maximized during synthesis?

Common methods include nucleophilic substitution of piperidine derivatives with chlorinating agents (e.g., SOCl₂) or catalytic hydrogenation of chlorinated precursors. Purity optimization involves solvent selection (e.g., ethanol recrystallization), fractional distillation under reduced pressure (80–100°C, 0.1–0.5 mmHg), and analytical validation via GC-MS (≥98% purity threshold). Critical impurities like unreacted piperidine or diastereomers require chiral HPLC for resolution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies structural features (e.g., δ 3.5–3.7 ppm for piperidine protons, δ 45–50 ppm for chlorinated carbons).
  • MS/MS : Fragmentation patterns (e.g., m/z 135 [M-Cl]⁺) confirm molecular identity.
  • Ion Mobility Spectrometry (IMS) : Collision cross-section (CCS) values validate conformational stability (e.g., 135 Ų in N₂ gas). Combine with FT-IR (C-Cl stretch at 650–750 cm⁻¹) for comprehensive characterization .

Q. How does the chlorine substituent influence the compound's reactivity in nucleophilic substitution reactions?

The chlorine atom increases electrophilicity at the adjacent carbon, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Steric hindrance from the piperidine ring reduces SN1 pathway viability. Kinetic studies in 80% ethanol-water show a rate constant (k) of 1.2 × 10⁻⁴ s⁻¹ at 25°C, with Hammett plots confirming electronic effects dominate over steric factors .

Advanced Research Questions

Q. How can researchers design experiments to investigate the solvolysis mechanisms of this compound in aqueous ethanol systems?

  • Kinetic Design : Vary solvent ratios (60–90% ethanol-water) at controlled temperatures (25–50°C). Use conductivity or HPLC to monitor [Cl⁻] release.
  • Mechanistic Analysis : Apply Grunwald-Winstein plots to correlate log(k) with solvent ionizing power (Y-values). Detect intermediates via IMS-MS/MS (e.g., carbocation formation at m/z 99).
  • Theoretical Validation : Perform DFT calculations (ωB97X-D/6-31G*) to compare transition-state energies for SN1 vs. SN2 pathways .

Q. What strategies resolve contradictions in reaction kinetics data for this compound under varying experimental conditions?

  • Data Normalization : Correct for ion suppression effects using internal standards (e.g., deuterated analogs) in mass spectrometry.
  • Error Analysis : Quantify uncertainties via triplicate trials with ±5% tolerance. Use ANOVA to identify statistically significant outliers.
  • Contextual Interpretation : Reconcile discrepancies by evaluating solvent polarity, temperature gradients, or competing side reactions (e.g., elimination pathways at high pH) .

Q. How can computational methods assess the conformational dynamics of this compound in solution?

  • Conformer Sampling : Generate 100 low-energy conformers (E ≤ 40 kJ/mol) using Molecular Force Field (MMFF) optimizations.
  • Boltzmann Weighting : Calculate population distributions (e.g., chair vs. boat conformers) at 298 K.
  • CCS Predictions : Use Trajectory Method (TM) in IMoS software with 300,000 N₂ collisions per orientation to match experimental CCS values (±2% error) .

Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

  • Analytical Workflow :

Expose to H₂O₂/UV light and quench reactions at timed intervals.

Extract products via SPE (C18 cartridges) and analyze by UPLC-QTOF-MS.

Identify major degradants (e.g., piperidine-N-oxide, m/z 148.073) using in silico fragmentation tools (e.g., CFM-ID).

  • Stability Criteria : Define degradation thresholds (e.g., ≤10% impurity after 24 hrs) per ICH Q1A guidelines .

Q. Methodological Best Practices

  • Reproducibility : Document solvent batches, instrument calibration dates, and raw data in supplementary materials .
  • Ethical Compliance : Adhere to safety protocols for chlorinated compound handling (e.g., fume hood use, waste disposal per EPA guidelines) .
  • Data Presentation : Use heatmaps for kinetic trends and 3D molecular overlays for conformational comparisons .

Properties

IUPAC Name

4-chloropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPBXBUHZSOKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329538
Record name 4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-18-3
Record name 4-Chloropiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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